molecular formula C7H7BrN2 B1469028 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole CAS No. 1249742-66-2

4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1469028
CAS No.: 1249742-66-2
M. Wt: 199.05 g/mol
InChI Key: AXHBETNLKDYNRA-UHFFFAOYSA-N
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Description

4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-1-(but-2-yn-1-yl)-1H-pyrazole is a substituted pyrazole compound that has garnered attention for its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The methodology often employs various catalysts and solvents to enhance yield and selectivity. For instance, using microwave-assisted synthesis has been shown to improve reaction times and product yields significantly.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For example, various pyrazole compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDE. coli
Other Pyrazoles0.22 - 0.25S. aureus

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied, with several derivatives exhibiting significant antiproliferative effects against various cancer cell lines. For instance, certain pyrazole compounds have been identified as effective inhibitors of epidermal growth factor receptor (EGFR) with IC50 values comparable to established chemotherapeutics like erlotinib .

Anti-inflammatory Activity

This compound also shows promise in anti-inflammatory applications. Pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Compounds with similar structures have demonstrated significant reductions in carrageenan-induced edema in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Some derivatives interact with specific receptors such as estrogen receptors, which may mediate their effects on cancer cells.

Case Studies

In one notable study, a series of substituted pyrazoles were evaluated for their anti-inflammatory effects using a rat model. The results indicated that certain compounds significantly reduced inflammation markers compared to control groups . Another study highlighted the efficacy of pyrazole derivatives against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Properties

IUPAC Name

4-bromo-1-but-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHBETNLKDYNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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